Lipophilicity (XLogP3) Comparison: 2,6-Dimethyl-3-(propan-2-yl)aniline vs. 2,6‑Dimethylaniline
The target compound possesses a computed XLogP3 of 3.1, while 2,6‑dimethylaniline has an experimentally derived log P of 1.84 (mean of database values: 1.84 [1] and 2.17 [2]) . The addition of a single meta‑isopropyl group therefore increases the compound’s lipophilicity by approximately 1.3 log units, a shift that moves it from a moderately polar aniline into the optimal range for blood–brain barrier permeability (typically log P 2–4) and substantially alters its partitioning in octanol–water systems. This difference is critical when the compound is used as a building block for CNS‑targeted ligands or for agrochemicals requiring enhanced leaf cuticle penetration.
| Evidence Dimension | Octanol–water partition coefficient (log P / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2,6-Dimethylaniline: log P = 1.84 (Sielc), 2.17 (ChemAxon/HMDB) |
| Quantified Difference | Δlog P ≈ +1.3 (target more lipophilic) |
| Conditions | XLogP3 atom‑additive method for target; experimentally measured log P for comparator |
Why This Matters
A one‑log‑unit increase in log P can translate to a ~10‑fold change in membrane permeability and organic‑phase extraction efficiency, making the target compound a preferential starting point when higher lipophilicity is desired without doubling the molecular weight.
- [1] Sielc.com. 2,6-Dimethylaniline – LogP = 1.84. Accessed May 2026. View Source
- [2] Human Metabolome Database. 2,6-Dimethylaniline (HMDB0060677) – logP (ChemAxon) = 2.17. Accessed May 2026. View Source
